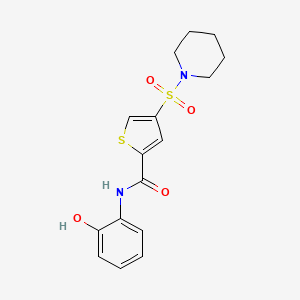![molecular formula C19H18ClFN6O B5534386 2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5534386.png)
2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives, including structures similar to the one , often involves multi-step chemical reactions that aim to introduce specific functional groups to the benzamide core. For example, the preparation of pyridonecarboxylic acids and their analogues as antibacterial agents involves intricate synthesis routes to incorporate amino- and hydroxy-substituted cyclic amino groups at specific positions on the benzamide backbone, showcasing the chemical versatility and complexity of these molecules (Egawa et al., 1984).
Molecular Structure Analysis
The characterization of benzamide derivatives' molecular structures is critical for understanding their chemical behavior and potential biological activity. Studies such as the one on the crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) reveal insights into the polymorphism of these compounds. These structural analyses are essential for drug development, as they provide information on the compound's stability, solubility, and bioavailability (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. For instance, the fluorination and radiosynthesis of benzamide neuroleptics demonstrate the capability of these compounds to be modified for specific purposes, such as in the development of radiolabeled compounds for medical imaging (Mukherjee, 1991).
Physical Properties Analysis
The physical properties of benzamide derivatives, including their crystalline forms, melting points, and thermal stability, are essential for their application in various fields. Studies that characterize these compounds through X-ray powder diffractometry, thermal analysis, and other spectroscopic methods provide valuable information on their physical characteristics, which is crucial for their formulation and use in pharmaceutical applications (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as their reactivity towards different reagents, ability to undergo specific chemical transformations, and interactions with biological targets, are central to their utility as pharmaceutical agents or chemical intermediates. Research into these compounds' binding affinities, mechanism of action, and selectivity towards biological receptors provides insights into their potential therapeutic uses (Zhou et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-2-5-16(24-11-12)25-18-7-6-17(26-27-18)22-8-9-23-19(28)14-4-3-13(21)10-15(14)20/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNROCAZKHTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5534309.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5534323.png)




![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5534371.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)
![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5534391.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)
![6-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534418.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B5534425.png)